Phoslactomycin D - 122856-28-4

Phoslactomycin D

Catalog Number: EVT-1178342
CAS Number: 122856-28-4
Molecular Formula: C31H50NO10P
Molecular Weight: 627.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phoslactomycin D is a natural product found in Streptomyces platensis, Streptomyces, and Streptomyces nigrescens with data available.
Source and Classification

Phoslactomycin D is classified as a polyketide, a type of secondary metabolite produced through the action of polyketide synthases. The biosynthetic gene clusters responsible for the production of phoslactomycins have been identified in Streptomyces platensis and related species. These gene clusters encode various enzymes that facilitate the assembly of the polyketide backbone through a series of condensation reactions involving acyl-CoA precursors, such as malonyl-CoA and ethylmalonyl-CoA .

Synthesis Analysis

The synthesis of phoslactomycin D can be approached through both natural extraction from microbial sources and synthetic chemistry. The natural biosynthesis involves complex enzymatic pathways facilitated by polyketide synthases. Recent studies have focused on reconstituting these pathways in vitro to produce various derivatives of phoslactomycin by manipulating substrate selectivity .

Synthetic Methods:

  • Total Synthesis: Several synthetic routes have been developed to create phoslactomycin analogs. For instance, a convergent total synthesis has been achieved using copper-catalyzed coupling reactions to form key carbon-carbon bonds .
  • Key Reactions: The synthesis often involves critical steps such as Wittig rearrangements and other coupling reactions that help control stereochemistry and enhance yield.
Molecular Structure Analysis

Phoslactomycin D possesses a complex molecular structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula for phoslactomycin D is typically represented as C25H39NO6, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .

Structural Features

  • Polyketide Backbone: The backbone consists of a series of carbon chains with various substituents that define its unique properties.
  • Functional Groups: The presence of hydroxyl, amino, and ester groups plays a crucial role in its interaction with biological targets.
Chemical Reactions Analysis

Phoslactomycin D undergoes several chemical reactions that are critical for its biosynthesis and functionality:

  • Decarboxylative Claisen Condensation: This reaction is essential during the elongation phase of polyketide synthesis, facilitating the formation of carbon-carbon bonds .
  • Hydrolysis and Transacylation: These reactions are involved in modifying the acyl groups attached to the polyketide backbone, influencing substrate selectivity and product diversity .
Mechanism of Action

Phoslactomycin D exhibits its pharmacological effects primarily through inhibition of protein phosphatases, particularly protein phosphatase 2A. This inhibition disrupts cellular signaling pathways involved in cell growth and division, making it a candidate for cancer therapy.

Mechanistic Insights

  • Binding Affinity: Studies indicate that phoslactomycin D binds selectively to the active site of protein phosphatases, preventing substrate access and thus inhibiting their activity .
  • Biological Implications: By inhibiting these enzymes, phoslactomycin D can induce apoptosis in cancer cells, highlighting its potential therapeutic applications.
Physical and Chemical Properties Analysis

Phoslactomycin D exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but shows limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) provide detailed insights into its structural features .
Applications

Phoslactomycin D has several promising applications in scientific research:

  • Anticancer Research: Its ability to inhibit protein phosphatases positions it as a potential lead compound for developing new anticancer therapies.
  • Biotechnology: The understanding of its biosynthetic pathways opens avenues for engineering microbial strains to produce phoslactomycin derivatives with enhanced efficacy or altered properties.
  • Medicinal Chemistry: Ongoing research aims to modify its structure to improve pharmacokinetic profiles while retaining or enhancing its biological activity.
Introduction

Overview of Phoslactomycins as Bioactive Polyketides

Phoslactomycins constitute a family of polyketide-derived secondary metabolites predominantly produced by Streptomyces species. These compounds are characterized by a highly functionalized cyclohexane ring fused to a diene-containing lactone moiety, often phosphorylated at the C-25 hydroxyl group. Their structural complexity arises from hybrid polyketide synthase (PKS) assembly lines that incorporate malonyl-coenzyme A (CoA), ethylmalonyl-CoA, and cyclohexanecarboxyl-CoA starter units through a series of decarboxylative Claisen condensations [3] [6]. Phoslactomycins exhibit potent bioactivities attributed primarily to their inhibition of serine/threonine protein phosphatase 2A (PP2A), a key regulatory enzyme in eukaryotic signal transduction pathways [2] [6]. This inhibition underpins their observed antifungal properties against phytopathogens like Pyrrhoderma noxium, antibacterial activity against Gram-positive bacteria, and antitumor effects in human cancer cell lines [2] [5] [8]. The discovery of over 20 natural analogs—including phoslactomycins A–I and leustroducsins—highlights the chemical diversity generated through pathway-specific tailoring modifications such as hydroxylation, phosphorylation, and glycosylation [5] [8].

Table 1: Biological Activities of Phoslactomycin Analogs

AnalogAntifungal ActivityAntibacterial ActivityAntitumor ActivityPrimary Target
Phoslactomycin BActive against Aspergillus fumigatusNot reportedInhibition of leukemia cell proliferationProtein Phosphatase 2A
Phoslactomycin HNot testedModerate activityCytotoxic to solid tumorsProtein Phosphatase 2A
Leustroducsin HActive against plant pathogensNot reportedAnti-angiogenic effectsProtein Phosphatase 2A
Lactomycin ANot reportedNot reportedCathepsin B inhibition (IC₅₀ 0.8 μg/mL)Cathepsin B protease

Data compiled from [2] [5] [8]

Structural and Functional Significance of Phoslactomycin D

Phoslactomycin D (Pn D) exemplifies the stereochemical complexity inherent to this natural product family. Its structure features a cis-alkene moiety at C6-C7, an L-3-hydroxyacyl group at C5, a C18 hydroxylated cyclohexane ring, and a C25 phosphate ester—all of which contribute to its bioactivity [8] [9]. The cis-alkene configuration is generated by an A-type ketoreductase domain (PlmKR1) within module 1 of the phoslactomycin PKS, which catalyzes stereoselective reduction to form an L-3-hydroxyacyl intermediate. This intermediate undergoes dehydration by a dehydratase domain to yield the cis-double bond, a process validated through in vitro reconstitution studies [9].

The functional significance of the C25 phosphate was elucidated through comparative studies of phosphorylated versus dephosphorylated analogs. Lactomycins A–C—isolated from marine Streptomyces sp. ACT232—are dephosphorylated derivatives of phoslactomycins that lack PP2A inhibition but exhibit potent cathepsin B inhibition (IC₅₀ 0.8–4.5 μg/mL) [8]. This shift in biological target specificity underscores the phosphate group’s role in directing molecular recognition toward phosphatases. Nuclear magnetic resonance (NMR) analyses of Pn D further reveal conformational constraints imposed by hydrogen bonding between the C9 hydroxyl and C1 carbonyl oxygen, stabilizing the bioactive conformation of the molecule [8].

Table 2: Key Structural Features of Phoslactomycin D and Derivatives

Structural FeatureChemical Shift (δC/δH)Biosynthetic OriginFunctional Role
C6-C7 cis-alkeneδC 137.4/5.84 (CH), 123.7/5.69 (CH)A-type KR-mediated reduction + DH dehydrationMembrane interaction
C25 phosphateδC 57.9 (CH₂OPO₃)Phosphotransferase tailoringPP2A binding affinity
C18 hydroxylδC 68.5/3.37 (CH)P450 monooxygenaseHydrogen bonding with target
C1 lactone carbonylδC 164.0TE domain cyclizationElectrophilic recognition

NMR data from [8]; Biosynthetic data from [3] [9]

Research Gaps and Objectives in Phoslactomycin D Studies

Despite advances in elucidating phoslactomycin biosynthesis, significant knowledge gaps persist regarding Pn D:

  • Incomplete Tailoring Pathway Characterization: The cytochrome P450 enzymes responsible for C18 hydroxylation and epoxidation at C12-C13 remain uncharacterized in vitro. While tamI disruption in tirandamycin biosynthesis (a structurally related compound) abrogates epoxidation [4], analogous experiments are lacking for Pn D [2] [6].
  • Substrate Promiscuity of PKS Modules: The ethylmalonyl-CoA-incorporating module (PnCAT) exhibits unexpected flexibility toward non-native extender units (e.g., propargylmalonyl-CoA, allylmalonyl-CoA) *in vitro* [3]. However, the structural determinants enabling this promiscuity—while maintaining strict exclusion of malonyl-CoA—are undefined at the atomic level. Crystal structures of PnCAT bound to CoA analogs could resolve this gap [3] [9].
  • Regulatory Network Limitations: Although transcriptional regulators PnR1 and PnR2 activate phoslactomycin biosynthetic genes in Streptomyces platensis SAM-0654 [2], their induction mechanisms and interaction with global regulatory cascades (e.g., nitrogen/carbon sensing) are unknown. This impedes yield optimization via metabolic engineering.
  • Biosynthetic Inconsistencies: Strains like Streptomyces sp. ACT232 produce dephosphorylated lactomycins despite harboring >90% identical biosynthetic gene clusters (BGCs) to phoslactomycin producers [8]. The phosphotransferase inactivation mechanism in such strains represents an unresolved evolutionary adaptation.

Table 3: Proposed Research Objectives to Address Key Gaps

Research GapExperimental ApproachExpected Outcome
Tailoring enzyme functionsHeterologous expression of candidate P450s + in vitro assaysIdentification of epoxidase/hydroxylase for C12-C13/C18
PnC_AT substrate specificityX-ray crystallography of AT domain with CoA ligandsRational engineering for novel extender unit incorporation
Regulatory mechanismsChromatin immunoprecipitation sequencing (ChIP-seq) of PnR1/PnR2Mapping of promoter binding sites and co-regulators
Phosphotransferase inactivationComparative genomics of BGCs in lactomycin vs. phoslactomycin producersIdentification of mutations abolishing phosphorylation

Table 4: Unresolved Questions in Phoslactomycin D Biosynthesis

QuestionCurrent EvidenceCritical Experiment
Why is malonyl-CoA excluded by PnC_AT?Kinetic analysis shows 1000-fold selectivity for ethylmalonyl-CoA over malonyl-CoA [3]Mutagenesis of active site residues to alter steric constraints
How is C8-C9 anti-aldol stereochemistry controlled?KR domains in modules 2-4 predicted to be B-type [9]In vitro reconstitution with chirally labeled substrates
What causes lactomycin vs. phoslactomycin production?ACT232 BGC lacks functional phosphotransferase [8]Heterologous expression of phoP in Streptomyces sp. ACT232

These knowledge gaps present opportunities for leveraging synthetic biology and enzymology to optimize Pn D production and engineer analogs with enhanced bioactivities. Resolving the structural basis of PKS module specificity could enable combinatorial biosynthesis of "non-natural" phoslactomycins with modified alkyl side chains [3] [10]. Furthermore, elucidating the regulatory hierarchy governing BGC expression may facilitate yield improvement via overexpression of pathway-specific activators under controlled fermentation conditions [2].

Properties

CAS Number

122856-28-4

Product Name

Phoslactomycin D

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylpentanoate

Molecular Formula

C31H50NO10P

Molecular Weight

627.7 g/mol

InChI

InChI=1S/C31H50NO10P/c1-4-24-13-15-30(35)41-27(24)16-17-31(36,18-19-32)28(42-43(37,38)39)21-25(33)10-6-5-8-23-9-7-11-26(20-23)40-29(34)14-12-22(2)3/h5-6,8,10,13,15-17,22-28,33,36H,4,7,9,11-12,14,18-21,32H2,1-3H3,(H2,37,38,39)/b8-5+,10-6+,17-16+

InChI Key

AAYSLXZWMOLRDM-NAOUFDFXSA-N

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O

Synonyms

phoslactomycin D

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O

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